2,2-Dicyclobutylethan-1-ol chemical structure and physical properties
2,2-Dicyclobutylethan-1-ol chemical structure and physical properties
An In-depth Technical Guide to 2,2-Dicyclobutylethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract: 2,2-Dicyclobutylethan-1-ol is a unique primary alcohol characterized by a sterically demanding quaternary carbon substituted with two cyclobutane rings. This structural motif, featuring strained four-membered rings, imparts significant three-dimensional complexity, making it a molecule of interest for applications in medicinal chemistry, materials science, and as a synthetic building block. The cyclobutane moiety is increasingly utilized as a saturated bioisostere for aryl groups, offering improved metabolic stability and novel intellectual property landscapes[1]. This guide provides a comprehensive overview of the chemical structure, predicted physical properties, a representative synthetic protocol, and expected analytical characterization of 2,2-dicyclobutylethan-1-ol, designed for researchers and professionals in chemical and pharmaceutical development.
Chemical Identity and Molecular Structure
2,2-Dicyclobutylethan-1-ol is an organic compound whose structure is defined by an ethanol backbone substituted at the C2 position with two cyclobutyl groups. This arrangement creates a neopentyl-like core, where the central carbon is highly sterically hindered.
Key Identifiers:
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IUPAC Name: 2,2-Dicyclobutylethan-1-ol
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Molecular Weight: 154.25 g/mol [3]
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InChI Key: USKSWTGZRMFHAE-UHFFFAOYSA-N[4]
The core structure, visualized below, highlights the spatial arrangement of the cyclobutane rings relative to the primary alcohol functional group. This unique geometry is central to its chemical reactivity and physical properties.
Caption: Chemical structure of 2,2-dicyclobutylethan-1-ol.
Physical and Chemical Properties
Experimental data for 2,2-dicyclobutylethan-1-ol is not widely available in published literature.[4] Therefore, the following table includes both established and computationally predicted properties to provide a working profile of the compound. Predicted values are derived from cheminformatics models and comparison with structurally similar molecules like 2,2-dimethylbutan-1-ol and 1-cyclobutylethanol.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem[4] |
| Molecular Weight | 154.25 g/mol | Biosynth[3] |
| Physical State | Predicted: Colorless liquid or low-melting solid | - |
| Boiling Point | Predicted: 210-230 °C | Based on analogs[6][7] |
| Melting Point | Not Determined | - |
| Density | Predicted: ~0.92 g/cm³ | Based on analogs |
| XLogP3 | 3.1 | PubChem (Predicted)[4] |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Based on structure |
| Refractive Index | Predicted: ~1.47 | Based on analogs |
Synthesis and Purification
The proposed two-step synthesis begins with the alkylation of ethyl acetate followed by the reduction of the resulting ester. A more direct, but potentially lower-yielding approach, would be the reduction of commercially available dicyclobutyl ketone followed by a Grignard reaction, which is not detailed here. The workflow for the proposed ester reduction is outlined below.
Caption: Proposed workflow for the synthesis of 2,2-dicyclobutylethan-1-ol.
Experimental Protocol: Reduction of Ethyl 2,2-dicyclobutylacetate
This protocol describes the reduction of the ester to the target primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.
Trustworthiness & Safety: This protocol involves highly reactive reagents. LiAlH₄ reacts violently with water. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[8][9]
Methodology:
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Apparatus Setup: A three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
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Reagent Preparation: Suspend 1.2 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the slurry to 0 °C using an ice-water bath.
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Expertise & Experience: Using a slight excess of LiAlH₄ ensures the complete consumption of the starting ester. THF is an ideal solvent due to its ability to solvate the aluminum species and its appropriate boiling point.
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Substrate Addition: Dissolve 1.0 equivalent of ethyl 2,2-dicyclobutylacetate in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.
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Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes or side reactions.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
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Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add a volume of water equal to the mass (in grams) of LiAlH₄ used, followed by an equal volume of 15% aqueous NaOH, and finally three times that volume of water.
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Self-Validating System: This specific sequence (the Fieser workup) is a trusted method to safely quench excess LiAlH₄ and produce a granular, easily filterable precipitate of aluminum salts, simplifying purification.
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Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.
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Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2,2-dicyclobutylethan-1-ol.
Spectroscopic and Analytical Characterization
As experimental spectra are not available, this section provides predicted data based on the known molecular structure and established principles of spectroscopic interpretation.[10][11][12]
| Analysis Type | Predicted Features and Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.5-3.7 ppm (s, 2H): Singlet for the -CH₂OH protons. A singlet is expected due to the absence of adjacent protons. δ ~1.8-2.2 ppm (m, 14H): Complex multiplet region for the 14 protons on the two cyclobutane rings. δ ~1.2-1.5 ppm (s, 1H): Singlet for the hydroxyl (-OH) proton; its position is variable and it may exchange with D₂O. δ ~1.0 ppm (t, 1H): Triplet for the single proton on the carbon alpha to the quaternary center. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~70-75 ppm: -CH₂OH carbon. δ ~45-50 ppm: Quaternary carbon C(CH₂)₂. δ ~30-35 ppm: -CH- carbons of the cyclobutane rings. δ ~18-25 ppm: -CH₂- carbons of the cyclobutane rings. |
| Infrared (IR) | ~3350 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of an alcohol. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the alkyl and cyclobutyl groups. ~1050 cm⁻¹ (strong): C-O stretching vibration for a primary alcohol. |
| Mass Spec. (EI-MS) | m/z 154 (M⁺): Molecular ion peak (may be weak or absent). m/z 136 (M-18): Loss of water (H₂O). m/z 123 (M-31): Loss of the -CH₂OH radical. m/z 97 (M-57): Loss of a cyclobutyl radical. This is expected to be a significant fragment due to alpha-cleavage. |
Safety, Handling, and Storage
Based on notified classifications for compounds with similar structures and functional groups, 2,2-dicyclobutylethan-1-ol should be handled with care.[2]
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Hazard Classification: Predicted to be a skin and eye irritant.[2] May cause drowsiness or dizziness (Specific Target Organ Toxicity – Single Exposure, STOT SE 3).[2][13]
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Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8][14]
Applications and Research Interest
The primary value of 2,2-dicyclobutylethan-1-ol lies in its potential as a specialized chemical building block.
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Medicinal Chemistry: The dicyclobutyl motif can serve as a non-planar, saturated bioisostere for aromatic rings or bulky alkyl groups like tert-butyl.[1] Incorporating this alcohol into drug candidates could improve pharmacokinetic properties such as metabolic stability and solubility while exploring new three-dimensional chemical space.
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Materials Science: As a di-cyclic alcohol, it can be used to synthesize unique polyesters, polyethers, or acrylate monomers. The bulky, rigid nature of the dicyclobutyl group could impart desirable properties such as increased glass transition temperature (Tg) and thermal stability to polymers.
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Organic Synthesis: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce the sterically hindered dicyclobutylethyl group into more complex molecules.
References
-
PubChem. 2,2-dicyclobutylethan-1-ol. National Center for Biotechnology Information. [Link]
-
NextSDS. 2,2-dicyclobutylethan-1-ol — Chemical Substance Information. [Link]
-
U.S. Environmental Protection Agency (EPA). 2-Butyloctan-1-ol Properties. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]
-
University of Wisconsin, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]
-
PubChem. 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information. [Link]
-
Falck, J. R., et al. (2011). Synthesis of a Bicyclobutane Fatty Acid Identified from the Cyanobacterium Anabaena PCC 7120. Organic Letters, 13(19), 5032–5034. [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]
-
NIST. 2,2-diethyl-1-butanol. NIST Chemistry WebBook. [Link]
-
Wikipedia. 2,2-Dimethyl-1-butanol. [Link]
-
Defense Technical Information Center (DTIC). 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis. [Link]
-
PubChem. 2,2-Dimethylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]
-
Bonvallet, P. A. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
- 1. 2,2-Dicyclobutylethan-1-amine|CAS 1521092-87-4 [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. PubChemLite - 2,2-dicyclobutylethan-1-ol (C10H18O) [pubchemlite.lcsb.uni.lu]
- 5. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
